Umbralisib

Vue d'ensemble

Description

Umbralisib, commercialisé sous le nom de marque Ukoniq, est un médicament anticancéreux principalement utilisé pour le traitement du lymphome de la zone marginale et du lymphome folliculaire . C’est un inhibiteur dual oral, de première classe, de la phosphatidylinositol 3-kinase delta (PI3Kδ) et de la caséine kinase 1 epsilon (CK1ε) . Ce composé a été développé par TG Therapeutics et a reçu sa première approbation aux États-Unis en février 2021 . Il a ensuite été retiré du marché en raison de problèmes de sécurité .

Applications De Recherche Scientifique

Clinical Applications

Umbralisib has been primarily studied for its effectiveness in treating:

- Marginal Zone Lymphoma (MZL) : Approved for patients with relapsed or refractory MZL, this compound has shown significant efficacy in clinical trials, providing a non-chemotherapy option that is generally well-tolerated .

- Follicular Lymphoma (FL) : It is also indicated for FL, where it has demonstrated durable responses and manageable toxicity profiles .

- Indolent Non-Hodgkin Lymphoma (iNHL) : In phase IIb trials, this compound has been evaluated as a monotherapy for patients with relapsed or refractory iNHL, showing promising results in terms of efficacy and safety .

Pharmacokinetics

Recent studies have focused on the pharmacokinetics of this compound, particularly its interactions with other compounds. For instance, research demonstrated that the presence of sophocarpine significantly altered the pharmacokinetic profile of this compound in rat models. The study found that co-administration led to reduced maximum concentration (C_max) and area under the curve (AUC) values for this compound, indicating potential herb-drug interactions that could affect its clinical use .

Safety Profile

This compound is associated with a relatively low incidence of severe adverse effects compared to traditional chemotherapy. The most common side effects include diarrhea, fatigue, and liver enzyme elevations. Notably, the drug has been linked to an increased risk of serious infections and potential cardiovascular events, necessitating careful monitoring during treatment .

Case Studies and Clinical Trials

Several clinical trials have underscored the efficacy and safety of this compound:

- UNITY-NHL Trial : This multicenter trial investigated this compound monotherapy in patients with relapsed or refractory marginal zone lymphoma and follicular lymphoma. Results indicated that this compound was well-tolerated with manageable side effects and clinically meaningful efficacy in heavily pre-treated populations .

- Phase IIb Study : This study assessed the safety and efficacy of this compound in patients with relapsed or refractory indolent non-Hodgkin lymphoma. Findings confirmed that this compound provides a viable treatment alternative without the need for chemotherapy .

Data Summary

| Application | Indication | Efficacy | Safety Profile |

|---|---|---|---|

| Marginal Zone Lymphoma | Relapsed/Refractory | Significant response rates | Manageable toxicity |

| Follicular Lymphoma | Relapsed/Refractory | Durable responses | Low discontinuation rates |

| Indolent Non-Hodgkin Lymphoma | Relapsed/Refractory | Clinically meaningful efficacy | Risk of infections |

Mécanisme D'action

L’Umbralisib exerce ses effets en inhibant l’activité de PI3Kδ et de CK1ε . La voie PI3K est cruciale pour la signalisation du récepteur des cellules B, qui est essentielle à la survie et à la prolifération des cellules B malignes . En bloquant cette voie, l’this compound perturbe les processus de signalisation qui favorisent la croissance et la survie des cellules cancéreuses. De plus, il inhibe la caséine kinase 1 epsilon, qui joue un rôle dans la traduction des protéines et d’autres fonctions cellulaires .

Analyse Biochimique

Biochemical Properties

Umbralisib plays a significant role in biochemical reactions by inhibiting two key enzymes: PI3Kδ and CK1ε . The PI3K pathway is essential for B-cell receptor signaling responsible for the progression of lymphoma . By inhibiting PI3Kδ, this compound interrupts this pathway, thereby exerting its therapeutic effects . Additionally, this compound inhibits CK1ε, a primary regulator of protein translation .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It acts against marginal zone lymphoma by interrupting the PI3K pathway, which is essential for B-cell receptor signaling responsible for the progression of lymphoma . In addition, this compound inhibits other pathways involved in specific types of lymphoma, including the casein kinase pathway .

Temporal Effects in Laboratory Settings

In clinical trials, this compound was administered at 800 mg/d in patients requiring therapy until progression or toxicity . The median duration of this compound treatment was 5.9 months, and 28.8% of patients received this compound for ≥12 months . No cumulative toxicities were reported .

Dosage Effects in Animal Models

A relationship between higher this compound steady state exposures and higher incidence of adverse reactions, including diarrhea and elevated AST/ALT was observed during clinical studies .

Metabolic Pathways

This compound is involved in the PI3K pathway, which is a key metabolic pathway in cells . During in vitro studies, this compound was metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. Given its role as a PI3Kδ and CK1ε inhibitor, it can be inferred that this compound likely interacts with these enzymes at their respective locations within the cell .

Méthodes De Préparation

La synthèse de l’Umbralisib implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions de couplage ultérieures. Les voies de synthèse détaillées et les conditions réactionnelles sont propriétaires et non divulguées publiquement. Les méthodes de production industrielles impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L’Umbralisib subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, conduisant à différents dérivés.

Substitution : Il peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

L’this compound a été largement étudié pour ses applications dans divers domaines :

Chimie : Il sert de composé modèle pour étudier les inhibiteurs de kinases et leurs interactions avec les cibles biologiques.

Biologie : Il est utilisé dans la recherche pour comprendre le rôle de PI3Kδ et de CK1ε dans les processus cellulaires et les mécanismes des maladies.

Comparaison Avec Des Composés Similaires

L’Umbralisib est unique en raison de son inhibition double de PI3Kδ et de CK1ε . Des composés similaires incluent :

Idelalisib : Un inhibiteur sélectif de PI3Kδ utilisé pour le traitement de la leucémie lymphoïde chronique et du lymphome folliculaire.

Duvelisib : Un inhibiteur double de PI3Kγ et de PI3Kδ utilisé pour le traitement de la leucémie lymphoïde chronique et du lymphome lymphocytaire à petites cellules.

Copanlisib : Un inhibiteur pan-PI3K utilisé pour le traitement du lymphome folliculaire récidivant. Comparé à ces composés, l’this compound offre une combinaison unique d’inhibition de PI3Kδ et de CK1ε, ce qui peut fournir des avantages thérapeutiques distincts et un profil de sécurité différent.

Activité Biologique

Umbralisib, a dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has emerged as a significant therapeutic agent in the treatment of certain hematologic malignancies, particularly marginal zone lymphoma (MZL) and chronic lymphocytic leukemia (CLL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound's primary mechanism involves the inhibition of the PI3K pathway, which is crucial for B-cell receptor signaling. This pathway is often dysregulated in malignancies, leading to enhanced cell survival and proliferation. By selectively inhibiting PI3Kδ, this compound effectively reduces malignant cell growth and promotes apoptosis in B-cells. Additionally, its inhibition of CK1ε disrupts WNT signaling, which is implicated in oncogenic processes and immune modulation.

- Key Targets:

- PI3Kδ : Over 1,500-fold selectivity over other isoforms (α, β) and approximately 225-fold over γ.

- CK1ε : Influences oncogene translation and immune responses.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that contribute to its efficacy:

- Absorption : Rapid absorption with a Tmax of approximately 4 hours. High-fat meals significantly increase AUC and Cmax.

- Distribution : High volume of distribution (312 L), indicating extensive tissue uptake.

- Protein Binding : Over 99.7%, which may affect its bioavailability and interactions.

- Metabolism : Primarily metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes.

- Elimination : Approximately 81% excreted via feces; effective half-life around 91 hours.

Clinical Efficacy

This compound has been evaluated in multiple clinical trials demonstrating promising efficacy in treating relapsed or refractory hematologic malignancies.

Clinical Trials Overview

In a Phase I study involving patients with various relapsed/refractory hematologic malignancies, this compound exhibited a response rate of approximately 55%, with a one-year progression-free survival rate of about 71% for MZL .

Safety Profile

The safety profile of this compound has been characterized by certain adverse effects primarily related to gastrointestinal disturbances and liver function:

- Common Adverse Effects :

- Diarrhea

- Elevated AST/ALT levels

- Serious Adverse Effects : The relationship between higher steady-state exposures and increased adverse reactions has been documented during clinical evaluations .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

-

Case Study: Marginal Zone Lymphoma

- A patient with relapsed MZL treated with this compound demonstrated significant tumor reduction after three months of therapy.

- Follow-up imaging indicated sustained remission at six months.

-

Case Study: Chronic Lymphocytic Leukemia

- A cohort of CLL patients who were intolerant to standard therapies showed improved outcomes with this compound, with many achieving partial responses after several cycles of treatment.

Propriétés

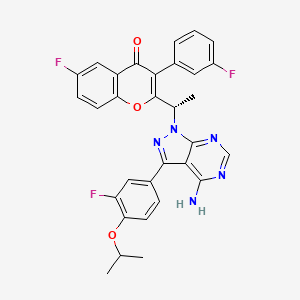

IUPAC Name |

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVCFHHAEHNCFT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337137 | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

~100 mg/ml | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration. | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1532533-67-7 | |

| Record name | Umbralisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

139-142 | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.